

Comparative Analysis of LY3020371 Hydrochloride: A Cross-Reactivity and Selectivity Profile

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Compound of Interest

Compound Name: LY3020371 hydrochloride

Cat. No.: B8105958

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **LY3020371 hydrochloride**, a potent and selective orthosteric antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors. This document is intended to serve as a resource for researchers by presenting its cross-reactivity profile in comparison with other mGlu2/3 receptor antagonists, supported by experimental data and detailed methodologies.

Introduction to LY3020371 Hydrochloride

LY3020371 hydrochloride is a novel compound that has demonstrated high affinity and selective antagonist activity at mGlu2 and mGlu3 receptors.^{[1][2]} These receptors are members of the Group II metabotropic glutamate receptor family, which are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. Their involvement in various neurological and psychiatric disorders has made them a significant target for drug discovery. This guide will delve into the selectivity of LY3020371 and compare it with other known mGlu2/3 receptor antagonists, providing a clear overview of its performance based on available preclinical data.

Comparative Selectivity Profile

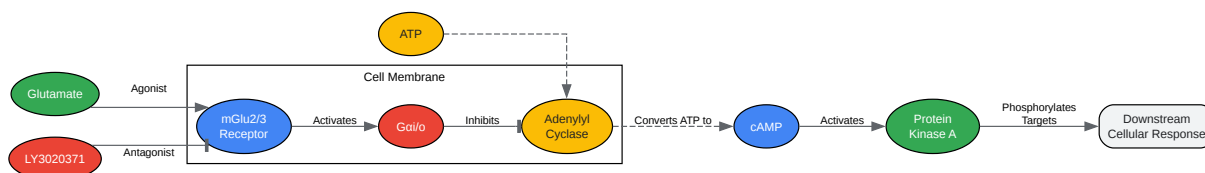
The selectivity of a compound is a critical factor in drug development, as off-target effects can lead to undesirable side effects. The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of **LY3020371 hydrochloride** and comparator mGlu2/3 receptor antagonists against various mGlu receptor subtypes.

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
|-----------|--------|---------|-----------|-----------|
| LY3020371 | hmGlu2 | 5.26 | 16.2 | [1][3] |
| hmGlu3 | 2.50 | 6.21 | [1][3] | |
| LY341495 | hmGlu2 | 2.2 | 21 | [1] |
| hmGlu3 | 4.5 | 14 | [1] | |
| hmGlu1a | - | 7800 | [2] | |
| hmGlu5a | - | 8200 | [2] | |
| hmGlu4 | - | 22000 | [2] | |
| hmGlu7 | - | 990 | [2] | |
| hmGlu8 | - | 170 | [2] | |
| MGS0039 | mGluR2 | 2.2 | 20 | [1] |
| mGluR3 | 4.5 | 24 | [1] | |

Note: "h" denotes human recombinant receptors. A lower Ki or IC50 value indicates higher affinity or potency, respectively. Data for a broad off-target safety screen for **LY3020371 hydrochloride** was not publicly available in the searched literature. The provided data focuses on its high selectivity within the mGlu receptor family.

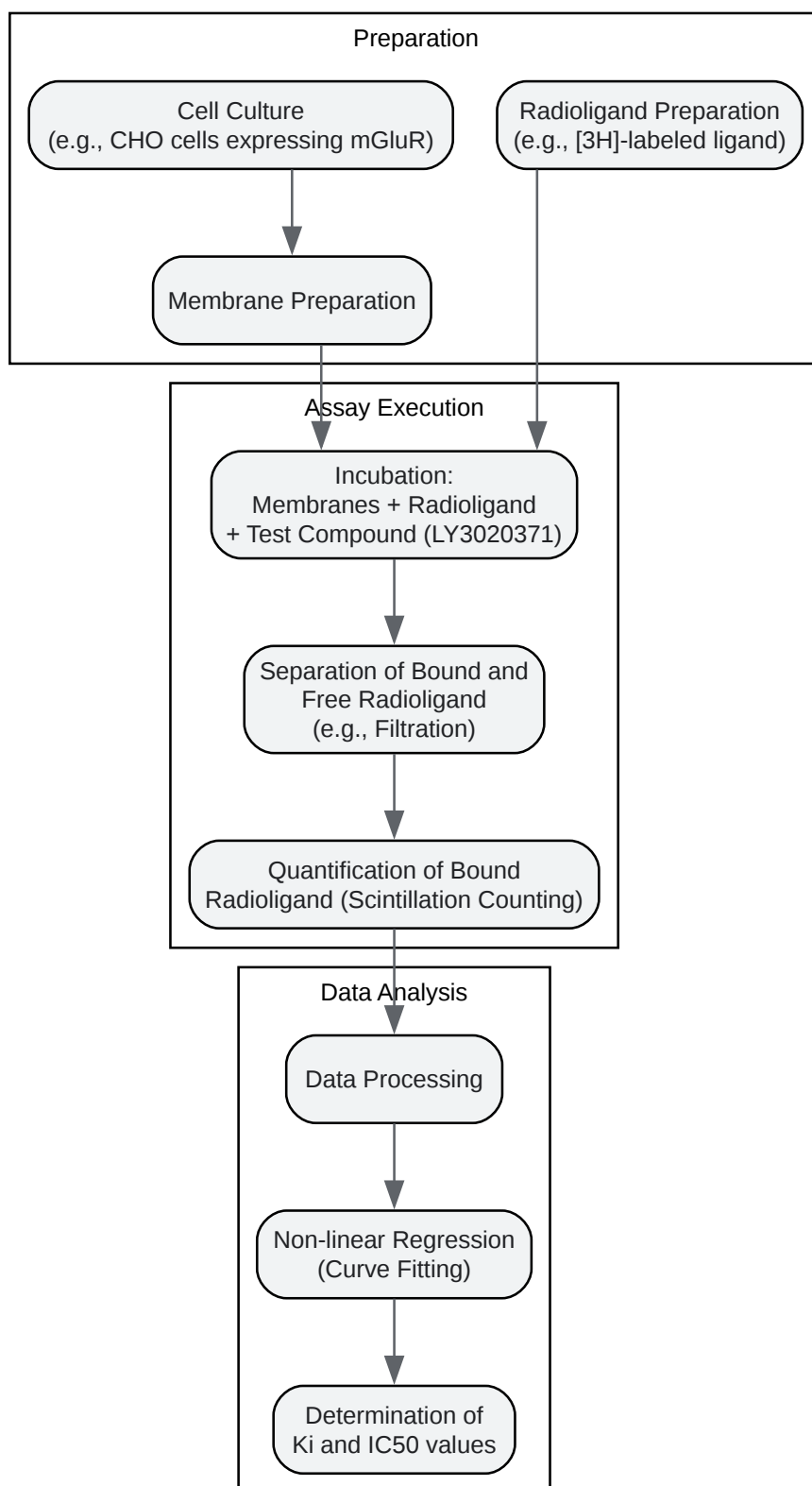
Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.



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Caption: mGlu2/3 Receptor Signaling Pathway.



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References

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- To cite this document: BenchChem. [Comparative Analysis of LY3020371 Hydrochloride: A Cross-Reactivity and Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8105958#cross-reactivity-studies-of-ly3020371-hydrochloride]

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